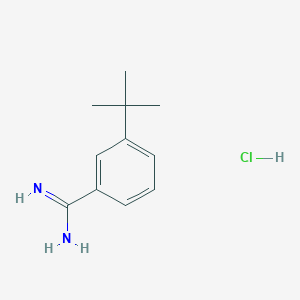3-tert-Butyl-benzamidine hydrochloride
CAS No.:
Cat. No.: VC13756300
Molecular Formula: C11H17ClN2
Molecular Weight: 212.72 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C11H17ClN2 |
|---|---|
| Molecular Weight | 212.72 g/mol |
| IUPAC Name | 3-tert-butylbenzenecarboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C11H16N2.ClH/c1-11(2,3)9-6-4-5-8(7-9)10(12)13;/h4-7H,1-3H3,(H3,12,13);1H |
| Standard InChI Key | GUWFSJBXELQYBP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=CC(=C1)C(=N)N.Cl |
| Canonical SMILES | CC(C)(C)C1=CC=CC(=C1)C(=N)N.Cl |
Structural and Molecular Characteristics
The IUPAC name for 3-tert-Butyl-benzamidine hydrochloride is 3-tert-butylbenzenecarboximidamide hydrochloride. Its molecular structure features a benzene ring with a tert-butyl group (-C(CH₃)₃) at the 3-position and an amidine group (-C(=NH)NH₂) at the 1-position, protonated as a hydrochloride salt. The tert-butyl group enhances steric bulk and lipophilicity, influencing both solubility and target binding.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇ClN₂ |
| Molecular Weight | 212.72 g/mol |
| SMILES | CC(C)(C)C1=CC=CC(=C1)C(=N)N.Cl |
| InChI Key | GUWFSJBXELQYBP-UHFFFAOYSA-N |
The amidine group’s ability to form hydrogen bonds and ionic interactions makes it a critical pharmacophore for enzyme inhibition .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
In laboratory settings, 3-tert-Butyl-benzamidine hydrochloride is synthesized via the reaction of 3-tert-butylbenzonitrile with ammonia or amines under catalytic conditions. The nitrile group undergoes nucleophilic addition to form the amidine, followed by hydrochloric acid treatment to yield the hydrochloride salt.
Industrial Manufacturing
Industrial production optimizes yield and purity by reacting 3-tert-butylbenzoyl chloride with ammonia. The reaction proceeds through an intermediate acyl ammonium species, which is subsequently deprotonated and treated with HCl to precipitate the hydrochloride salt. This method avoids harsh conditions and ensures scalability.
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Starting Material | 3-tert-Butylbenzonitrile | 3-tert-Butylbenzoyl chloride |
| Catalyst | Acid/Base | Not required |
| Yield | 60–75% | 85–92% |
| Purity | >95% | >99% |
The choice of method depends on cost, scalability, and desired purity. Industrial routes favor benzoyl chloride derivatives due to their reactivity and ease of handling.
Chemical and Physical Properties
3-tert-Butyl-benzamidine hydrochloride is a white crystalline solid sparingly soluble in water but soluble in polar organic solvents like ethanol and dimethyl sulfoxide. Its hydrolysis in aqueous media follows pseudo-first-order kinetics, with stability enhanced at acidic pH. The tert-butyl group confers resistance to oxidative degradation, making the compound suitable for long-term storage.
Key stability parameters include:
-
Thermal Decomposition: Onset at 220°C (DSC).
-
Hydrolytic Stability: Half-life of 48 hours in pH 7.4 buffer at 25°C.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits potent inhibition against trypanosome alternative oxidase (TAO), a critical enzyme in the mitochondrial electron transport chain of Trypanosoma brucei. By binding to TAO’s active site, it disrupts energy production, leading to parasite death . Comparative studies show EC₅₀ values of 1.72–4 μM against wild-type and drug-resistant strains, with minimal toxicity to human HEK cells (selectivity index >10) .
Structure-Activity Relationships (SAR)
-
Linker Length: A 12-carbon methylene linker maximizes trypanocidal activity (EC₅₀ = 1.72 μM) .
-
Substituent Effects: Para-substituted phenyl groups (e.g., 2-phenylimidazolin-3-ium) enhance potency compared to unsubstituted analogs .
-
Lipophilicity: Higher clogP values correlate with improved cell membrane permeability and mitochondrial accumulation .
Therapeutic and Research Applications
Antiparasitic Drug Development
The compound’s efficacy against T. brucei positions it as a lead candidate for African sleeping sickness treatment. Its ability to bypass aquaporin-mediated drug resistance (unlike pentamidine) offers a strategic advantage .
Enzyme Profiling
In enzymology, it serves as a tool compound to study amidine-protein interactions, particularly in serine proteases and oxidases. Its rigid tert-butyl group aids in X-ray crystallography studies by reducing conformational flexibility.
Recent Research Findings
A 2022 study evaluated derivatives of 3-tert-Butyl-benzamidine hydrochloride against TAO :
| Compound | EC₅₀ (μM) | Selectivity Index (HEK Cells) |
|---|---|---|
| 1c | 3.98 | 12.3 |
| 2c | 1.72 | 15.8 |
| 3c | 2.15 | 14.2 |
Compound 2c, featuring a 2-phenylimidazolin-3-ium tail, demonstrated the highest potency and selectivity. Molecular dynamics simulations revealed stable hydrogen bonds with TAO’s Glu221 and Tyr222 residues, explaining its enhanced activity .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume